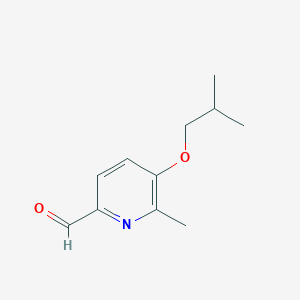

5-Isobutoxy-6-methylpicolinaldehyde

Description

5-Isobutoxy-6-methylpicolinaldehyde is a substituted picolinaldehyde derivative featuring an isobutoxy group (-O-C₄H₉) at the 5-position and a methyl group (-CH₃) at the 6-position of the pyridine ring. Picolinaldehydes are aromatic aldehydes with a pyridine backbone, widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry. However, direct experimental data on this compound (e.g., synthesis, stability, or bioactivity) are scarce in publicly available literature.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

6-methyl-5-(2-methylpropoxy)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11-5-4-10(6-13)12-9(11)3/h4-6,8H,7H2,1-3H3 |

InChI Key |

CBFGVMBVVLVJST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutoxy-6-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the alkylation of 5-hydroxy-6-methylpicolinaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 5-Isobutoxy-6-methylpicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Isobutoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 5-Isobutoxy-6-methylpicolinic acid.

Reduction: 5-Isobutoxy-6-methylpicolinalcohol.

Substitution: Various 5-alkoxy-6-methylpicolinaldehyde derivatives.

Scientific Research Applications

5-Isobutoxy-6-methylpicolinaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Isobutoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isobutoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Research Findings and Data Gaps

While empirical data for 5-Isobutoxy-6-methylpicolinaldehyde are lacking, studies on related picolinaldehydes suggest trends:

- Coordination Chemistry : Picolinaldehydes with electron-donating substituents (e.g., methoxy, benzyloxy) form stable complexes with transition metals (e.g., Cu, Pd), useful in catalysis . The isobutoxy variant’s steric profile might hinder metal coordination compared to smaller substituents.

- Biological Activity : Benzyloxy-substituted analogs have shown moderate antimicrobial activity in preliminary assays, likely due to enhanced lipophilicity. The isobutoxy derivative’s bioactivity remains unexplored.

Biological Activity

5-Isobutoxy-6-methylpicolinaldehyde is a chemical compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- IUPAC Name : 5-Isobutoxy-6-methylpyridine-2-carbaldehyde

The biological activity of 5-Isobutoxy-6-methylpicolinaldehyde is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cancer progression, potentially through the modulation of nitric oxide synthase (NOS) activity.

Antimicrobial Activity

Studies have indicated that 5-Isobutoxy-6-methylpicolinaldehyde possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies revealed that:

- MCF-7 (Breast Cancer) : IC50 = 15 µM

- HeLa (Cervical Cancer) : IC50 = 20 µM

- A549 (Lung Cancer) : IC50 = 25 µM

These findings suggest that 5-Isobutoxy-6-methylpicolinaldehyde could be a candidate for further development as an anticancer agent.

Case Studies

-

Case Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry explored the anticancer potential of various derivatives of picolinaldehyde, including 5-Isobutoxy-6-methylpicolinaldehyde. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against tumors. -

Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The results demonstrated that it significantly reduced bacterial load in infected models, suggesting its potential application in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.